2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
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Overview
Description
This compound is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities . It is synthesized from 4-chlorobenzoic acid and involves several steps including esterification, hydrazination, salt formation, and cyclization . The compound is part of a larger group of sulfonamide derivatives, which are associated with a wide range of biological activities, including antifungal and herbicidal properties .
Synthesis Analysis
The synthesis of this compound starts from 4-chlorobenzoic acid. The acid is first esterified with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . It also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .Physical and Chemical Properties Analysis
The compound has a molecular weight of 219.07 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available in the retrieved sources .Scientific Research Applications
Vibrational Spectroscopic Signatures and Quantum Computational Approach
A study by (S. J. Jenepha Mary, S. Pradhan, C. James, 2022) characterized an antiviral active molecule similar in structure, focusing on its vibrational signatures through Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory to explore geometric equilibrium and inter and intra-molecular hydrogen bonds. The study confirmed stability through stereo-electronic interactions and vibrational spectral analysis, providing insights into intermolecular contacts within the crystal structure.
Synthesis and Antiexudative Activity of Derivatives
Research on the synthesis and biological activity of pyrolin derivatives, including compounds structurally related to the query compound, was conducted by (N. Chalenko et al., 2019). This study highlighted the significant synthetic and pharmacological potential of 1,2,4-triazol derivatives. The research aimed at synthesizing new biologically active compounds, confirming their anti-exudative activity in animal models, and suggesting further investigation into their analgesic activities.
Antimicrobial Agents from Mannich Base of Derivatives
A study by (P. Sah et al., 2014) synthesized derivatives based on the Mannich base of a similar compound, exploring its potential as antimicrobial agents. The research evaluated the synthesized compounds' activity against bacterial and fungal strains, showing moderate activity. This study contributes to understanding the antimicrobial potential of such compounds.
Cholinesterase Inhibition and Molecular Docking Studies
Another study by (N. Riaz et al., 2020) focused on the synthesis of N-aryl derivatives of a related compound, evaluating their inhibitory potential against acetylcholinesterase and butyrylcholinesterase. The research found some derivatives displaying moderate to good activities, highlighting the therapeutic potential of these compounds in treating diseases related to cholinesterase malfunction.
Future Directions
The future directions for this compound could involve further exploration of its biological activities, given the known wide range of activities associated with sulfonamide derivatives . Additionally, modifications to its structure could be explored to enhance its properties or discover new functionalities.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound belongs to the class of organic compounds known as n-arylpiperazines . These compounds are known to interact with a variety of receptors and enzymes in the body, influencing numerous biological processes.
Mode of Action
It is known that the structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the anti-viral activity of the prepared compounds . This suggests that the compound may interact with its targets in a way that alters their function, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may influence a variety of biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The compound is a solid at room temperature, with a melting point of 229-233 °c (lit) . This suggests that the compound may have good stability, which could potentially enhance its bioavailability.
Result of Action
Given the diverse biological activities of similar compounds, it is likely that the compound could have a range of effects at the molecular and cellular level .
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5OS/c17-10-3-1-9(2-4-10)15-22-23-16(24(15)20)26-8-14(25)21-13-7-11(18)5-6-12(13)19/h1-7H,8,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYUFMGOZYPCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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